3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves various chemical strategies, including the reaction of amino-pyrazoles with different aldehydes, ketones, or acyl derivatives under various conditions. For instance, synthesis involving glycosylation, debenzoylation, and subsequent functional group transformations has been demonstrated, leading to various substituted pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities (Cottam et al., 1984). Additionally, methods employing ultrasound irradiation in cyclocondensation reactions have simplified the synthesis process, providing an efficient approach to generating a variety of pyrazolo[1,5-a]pyrimidine derivatives (Buriol et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been elucidated through X-ray diffractometry and theoretical studies, revealing intricate details about their crystalline structures and intermolecular interactions. These studies highlight the importance of halogen interactions in determining the molecular conformation and packing in the crystal lattice, providing insight into the structural features that may influence the chemical reactivity and biological activity of these compounds (Frizzo et al., 2009).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions that allow for the introduction of different substituents at specific positions on the heterocyclic ring system. These reactions include nucleophilic aromatic substitution (SNAr), Suzuki cross-coupling, and regioselective multi-component synthesis, enabling the functionalization and diversification of the pyrazolo[1,5-a]pyrimidine scaffold. Such transformations are essential for exploring the structure-activity relationships of these compounds and for the development of novel derivatives with enhanced properties (Jismy et al., 2020).
Scientific Research Applications
Synthetic and Medicinal Aspects
Pyrazolo[1,5-a]pyrimidine scaffolds, which include derivatives of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, are recognized for their wide-ranging medicinal properties. These compounds have been explored for anticancer, anti-inflammatory, and CNS agent potentials, among others. The synthesis strategies and structure-activity relationship (SAR) studies have garnered attention, indicating room for further exploration in developing potential drug candidates (Cherukupalli et al., 2017).
Regio-Orientation in Synthesis
The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines, including 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine derivatives, are critical for medicinal chemistry. These aspects help clarify the substituents' positions on the pyrimidine ring, crucial for the compound's biological activity and synthesis efficiency (Mohamed & Mahmoud, 2019).
Optical Sensors and Biological Significance
Pyrimidine derivatives, related to the broader category of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, are noteworthy for their use as optical sensors and their biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, demonstrating the compound's versatility beyond pharmaceuticals into materials science (Jindal & Kaur, 2021).
Catalytic Applications and Synthesis
The synthesis of pyranopyrimidine scaffolds, closely related to the pyrazolo[1,5-a]pyrimidine class, showcases the use of hybrid catalysts. These scaffolds are key precursors for medicinal and pharmaceutical industries, highlighting the importance of innovative synthetic methods in enhancing bioavailability and therapeutic potential (Parmar et al., 2023).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIKMWXLGRVJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563620 | |
Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
CAS RN |
114040-06-1 | |
Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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